molecular formula C17H16BrF2N3O2 B2850008 1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one CAS No. 2380174-67-2

1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one

Cat. No.: B2850008
CAS No.: 2380174-67-2
M. Wt: 412.235
InChI Key: QBAOBIMDKKTXAJ-UHFFFAOYSA-N
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Description

1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a bromopyrimidine moiety, a piperidine ring, and a difluorophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one involves multiple steps, typically starting with the preparation of the bromopyrimidine and piperidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimizing these synthetic routes for higher yields and purity, often using advanced techniques such as catalytic hydrogenation and chromatography for purification.

Chemical Reactions Analysis

1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, potentially altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a ligand in binding studies.

    Medicine: It has potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine and difluorophenyl groups may play crucial roles in binding to these targets, while the piperidine ring provides structural stability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one include other bromopyrimidine derivatives and piperidine-containing compounds. What sets this compound apart is the combination of the bromopyrimidine, piperidine, and difluorophenyl groups, which may confer unique properties such as enhanced binding affinity or selectivity for specific targets.

Some similar compounds include:

  • 1-(5-Bromopyrimidin-2-yl)piperidin-4-ol
  • 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(3-methylphenyl)ethanone

These compounds share structural similarities but may differ in their specific applications and properties.

Properties

IUPAC Name

1-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(2,4-difluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrF2N3O2/c18-12-9-21-17(22-10-12)25-14-3-5-23(6-4-14)16(24)7-11-1-2-13(19)8-15(11)20/h1-2,8-10,14H,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAOBIMDKKTXAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)Br)C(=O)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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